molecular formula C17H16Br2N2O4 B14699828 p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate CAS No. 22953-43-1

p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate

Cat. No.: B14699828
CAS No.: 22953-43-1
M. Wt: 472.1 g/mol
InChI Key: RDBVETSHLDWOJK-UHFFFAOYSA-N
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Description

p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with bis(2-bromoethyl)amino and m-nitrobenzoate groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate typically involves multi-step organic reactions. The initial step often includes the nitration of benzoic acid to form m-nitrobenzoic acid. This is followed by the esterification of m-nitrobenzoic acid with p-aminophenol to form p-(m-nitrobenzoate)aminophenol. The final step involves the bromination of the amino group using 2-bromoethyl bromide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The bromine atoms in the bis(2-bromoethyl)amino group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions to replace the bromine atoms.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate is used as a precursor for synthesizing various derivatives

Biology

In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its reactivity makes it a valuable intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the bis(2-bromoethyl)amino group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • p-(Bis(2-chloroethyl)amino)phenyl m-nitrobenzoate
  • p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate
  • p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate

Uniqueness

Compared to similar compounds, p-(Bis(2-bromoethyl)amino)phenyl m-nitrobenzoate is unique due to the presence of both nitro and bis(2-bromoethyl)amino groups

Properties

CAS No.

22953-43-1

Molecular Formula

C17H16Br2N2O4

Molecular Weight

472.1 g/mol

IUPAC Name

[4-[bis(2-bromoethyl)amino]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C17H16Br2N2O4/c18-8-10-20(11-9-19)14-4-6-16(7-5-14)25-17(22)13-2-1-3-15(12-13)21(23)24/h1-7,12H,8-11H2

InChI Key

RDBVETSHLDWOJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr

Origin of Product

United States

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